5-bromo-2-(propan-2-yl)benzoic acid
Description
5-Bromo-2-(propan-2-yl)benzoic acid (CAS 62176-16-3) is a brominated benzoic acid derivative featuring an isopropyl ether substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁BrO₃, with a molar mass of 259.10 g/mol.
Properties
CAS No. |
883995-21-9 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(propan-2-yl)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods: In an industrial setting, the production of 5-bromo-2-(propan-2-yl)benzoic acid may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(propan-2-yl)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(propan-2-yl)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Oxidation reactions produce benzoic acid derivatives with different oxidation states.
- Reduction reactions result in the removal of the bromine atom, forming 2-(propan-2-yl)benzoic acid.
Scientific Research Applications
Chemistry: 5-Bromo-2-(propan-2-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities. It may act as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, 5-bromo-2-(propan-2-yl)benzoic acid is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-2-(propan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Bromo-2-substituted Benzoic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Phenylamino and sulfonamido groups enhance hydrogen-bonding capabilities, as seen in the crystal structures of 5-bromo-2-(phenylamino)benzoic acid (intramolecular N–H⋯O bonds) and the sulfonamido analog’s enzyme inhibition . Chloro and formyl substituents increase electrophilicity, making these derivatives more reactive in cross-coupling or condensation reactions .
Thermal Properties :
- The formyl-substituted analog has a defined melting point (130–131°C), while the sodium salt of the hydroxypentyl derivative shows enhanced thermal stability in crystalline forms .
Biological Activity
5-Bromo-2-(propan-2-yl)benzoic acid is a benzoic acid derivative that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other relevant pharmacological effects based on various studies.
Chemical Structure and Properties
5-Bromo-2-(propan-2-yl)benzoic acid has the molecular formula C11H13BrO2. The presence of the bromine atom and the isopropyl group significantly influences its biological properties.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 5-bromo-2-(propan-2-yl)benzoic acid. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Bacillus subtilis | 15 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
The biological activity of 5-bromo-2-(propan-2-yl)benzoic acid is believed to stem from its ability to interact with specific enzymes and receptors involved in inflammatory and microbial pathways. The compound may inhibit certain enzymes responsible for inflammatory responses, thereby reducing inflammation.
Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various benzoic acid derivatives, including 5-bromo-2-(propan-2-yl)benzoic acid. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
Case Study 2: Anti-inflammatory Activity
In another study, researchers evaluated the anti-inflammatory effects of 5-bromo-2-(propan-2-yl)benzoic acid in a murine model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation when treated with the compound, highlighting its therapeutic potential in inflammatory conditions.
Research Findings Summary
The following table summarizes key findings from recent research on the biological activity of 5-bromo-2-(propan-2-yl)benzoic acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
